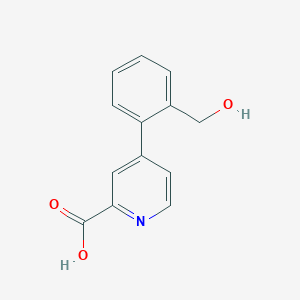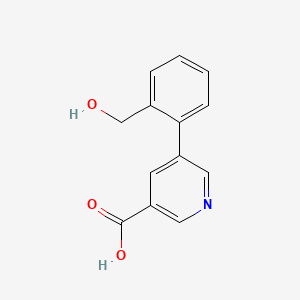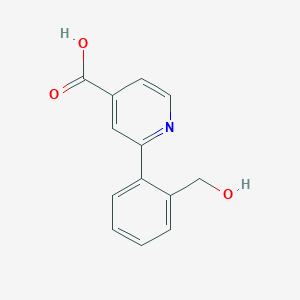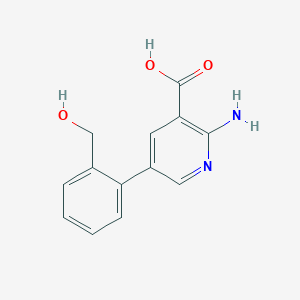
4-(2-Hydroxymethylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxymethylphenyl)picolinic acid (HMPA) is an organic compound with a wide range of applications. It is a derivative of picolinic acid, a naturally occurring compound found in many plants and animals, and is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. HMPA has been studied extensively in recent years, and its unique properties have been found to be useful in many scientific research applications.
科学研究应用
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to be useful in a variety of scientific research applications. It has been used in the production of polymers, such as polyurethanes, and has been used to study the structure and function of proteins. 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has also been used in the production of antibiotics and antifungal agents, and its ability to chelate metal ions has been studied in the field of biochemistry. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used to study the effect of drugs on the human body, and it has been used to study the structure and function of enzymes.
作用机制
The mechanism of action of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% is not well understood, but it is believed to be related to its ability to chelate metal ions. It has been found to bind to metal ions, such as calcium and magnesium, which can affect the structure and function of proteins. It has also been found to interact with other molecules, such as DNA, which can affect the function of enzymes. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, and it has been found to have anti-inflammatory and analgesic properties. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of reactive oxygen species, which can help protect cells from damage caused by free radicals. Finally, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
实验室实验的优点和局限性
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound, and it has a wide range of applications in scientific research. However, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% also has some limitations. It can be toxic if ingested, and it can be difficult to control the concentration of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% can interact with other molecules, which can affect the results of experiments.
未来方向
There are a number of potential future directions for research involving 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Another potential direction is to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer’s. Finally, further research could be conducted to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a drug delivery system.
合成方法
4-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including chemical and enzymatic synthesis. Chemical synthesis involves the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base, such as sodium hydroxide, to produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Enzymatic synthesis involves the use of enzymes, such as aminopeptidase, to catalyze the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base. Both methods produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in high yields, and the product is often purified using column chromatography.
属性
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKCQBMLMIGGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxymethylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














